3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with a brominated compound under reflux conditions. The reaction is carried out in a solvent such as tert-butanol or toluene, with a base like sodium tert-butoxide or sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium tert-butoxide, acids like glacial acetic acid, and solvents such as tert-butanol and toluene. Reaction conditions often involve refluxing the mixture to promote the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the fused pyrrole ring.
4-Bromopyrazole: Another pyrazole derivative with bromine substitution at a different position.
Uniqueness
3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler pyrazole derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C12H10BrClN2 |
---|---|
Molecular Weight |
297.58 g/mol |
IUPAC Name |
3-bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H10BrClN2/c13-11-10-5-2-6-16(10)15-12(11)8-3-1-4-9(14)7-8/h1,3-4,7H,2,5-6H2 |
InChI Key |
SQVCRDWWUWTSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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